2-[(Cyclohexylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[(Cyclohexylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with the molecular formula C₁₈H₂₆N₂O₂S This compound is characterized by its unique structure, which includes a benzothiophene core, a cyclohexylcarbonyl group, and an ethyl substituent
Preparation Methods
The synthesis of 2-[(Cyclohexylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and the subsequent introduction of the cyclohexylcarbonyl and ethyl groups. The specific synthetic routes and reaction conditions can vary, but a common approach involves the use of cyclohexanecarboxamide and ethylsulfonyl reagents under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[(Cyclohexylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-[(Cyclohexylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of 2-[(Cyclohexylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2-[(Cyclohexylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:
Praziquantel: 2-(cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one, used as an antischistosomal drug.
2-[(cyclohexylcarbonyl)amino]-N-(2-isopropylphenyl)benzamide: Another compound with a similar structure but different substituents
Properties
Molecular Formula |
C18H26N2O2S |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-(cyclohexanecarbonylamino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H26N2O2S/c1-2-11-8-9-13-14(10-11)23-18(15(13)16(19)21)20-17(22)12-6-4-3-5-7-12/h11-12H,2-10H2,1H3,(H2,19,21)(H,20,22) |
InChI Key |
FNXIKPLIAUAPES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
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